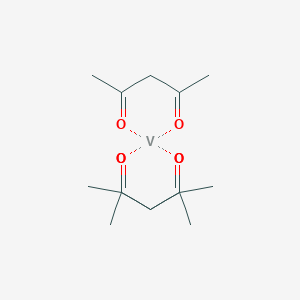

Vanadium tris(acetylacetonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanadium tris(acetylacetonate), also known as Vanadium tris(acetylacetonate), is a useful research compound. Its molecular formula is C15H24O6V and its molecular weight is 351.29 g/mol. The purity is usually 95%.

The exact mass of the compound Vanadium tris(acetylacetonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177701. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vanadium tris(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium tris(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .

Mode of Action

During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .

Biochemical Pathways

By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .

Pharmacokinetics

It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.

Result of Action

The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .

Action Environment

The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .

Biochemical Analysis

Biochemical Properties

Vanadium Tris(acetylacetonate) has been shown to have significant biochemical properties. It has been used as a soluble catalyst, acting as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries

Cellular Effects

Vanadium compounds have been shown to have antiproliferative effects on different cell lines . These effects are mediated by these compounds in a cell type-dependent manner and involve the cdc2 and MAPKs pathway .

Molecular Mechanism

Like other V(III) compounds, it has a triplet ground state

Metabolic Pathways

Vanadium compounds have been shown to reverse peripheral insulin resistance and improve glucose uptake by perpetuating the nitric oxide (NO)/cGMP/protein kinase (PKG) signaling pathway through inhibition of phosphodiesterases .

Properties

CAS No. |

13476-99-8 |

|---|---|

Molecular Formula |

C15H24O6V |

Molecular Weight |

351.29 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;vanadium |

InChI |

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI Key |

MFWFDRBPQDXFRC-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V] |

Key on ui other cas no. |

13476-99-8 |

physical_description |

Blue powder; [MSDSonline] |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Synonyms |

Tris(2,4-pentanedionato)vanadium; (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium; _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium; NSC 177701; Tris(2,4-pentanedionato)vanadium; Tris(acetylacetonato)vanadium; Tris(acetylacetonato)vanadium(III); Va |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

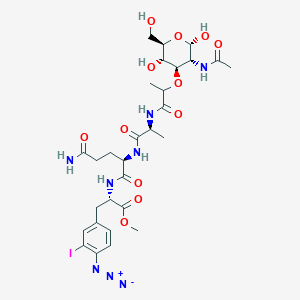

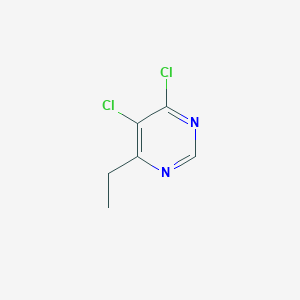

Feasible Synthetic Routes

Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?

A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)